N-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide
Description
N-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications
Properties
IUPAC Name |
N-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-16-7-5-8-17(13-16)22-25-23(29-26-22)18-9-6-10-19(14-18)24-21(27)15-28-20-11-3-2-4-12-20/h2-14H,15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQMCXRUJVWXIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide typically involves multiple steps, starting with the formation of the 1,2,4-oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The phenyl and 3-methylphenyl groups are then introduced through substitution reactions. The final step involves the formation of the phenoxyacetamide moiety, which can be achieved through acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other functional groups.
Substitution: The phenyl and 3-methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the phenyl groups, while substitution reactions can introduce new functional groups to the aromatic rings.
Scientific Research Applications
N-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide involves its interaction with specific molecular targets. The oxadiazole ring and phenyl groups can interact with enzymes or receptors, modulating their activity. This compound may also affect cellular pathways by binding to DNA or proteins, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide
- N-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide
- N-{3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide
Uniqueness
N-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets and distinct applications compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
